Crystallographically Validated TDP1 Active-Site Engagement Versus 8-Carboxy Analog (Compound 7)
In a crystallographic fragment cocktail screen against the TDP1 catalytic domain, 4-hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid (compound 6) was one of only two initial fragment hits confirmed to bind the TDP1 active site. Its co-crystal structure (PDB 6DJE, 1.705 Å resolution) reveals occupancy at the catalytic cavity with well-defined 2Fo-Fc electron density (1.0σ contour level). By contrast, the closely related 8-carboxy analog, 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylic acid (compound 7; PDB 6DJF, 1.67 Å), binds in a subtly different orientation due to the divergent hydrogen-bonding capacity of the 8-position substituent [1][2].
| Evidence Dimension | Crystallographic binding mode and electron density fit at TDP1 active site |
|---|---|
| Target Compound Data | PDB 6DJE; 1.705 Å resolution; compound 6 (8-isopropyl) bound; fit to 2Fo-Fc map at 1.0σ contour; fragment concentration 20 mM during soaking. |
| Comparator Or Baseline | Compound 7: 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylic acid; PDB 6DJF; 1.67 Å resolution; fragment concentration 22.5 mM. |
| Quantified Difference | Distinct binding poses observed crystallographically; different hydrogen-bond interactions with TDP1 active-site residues due to 8-isopropyl (hydrophobic) versus 8-carboxylic acid (polar/charged) substituents. Both compounds yielded interpretable electron density, but only compound 6 and compound 7 were among the two initial fragment hits that subsequently led to derivative synthesis and biochemical evaluation. |
| Conditions | Crystallographic fragment screening: TDP1 catalytic domain crystals soaked with 5 mM each fragment in cocktail, or individually at 20–22.5 mM; X-ray diffraction data collected at SER-CAT beamlines (APS). |
Why This Matters
Procurement of compound 6 is justified when a TDP1 co-crystal structure is required for structure-guided optimization; the 8-carboxy analog (compound 7) cannot serve as a direct surrogate due to its divergent binding pose.
- [1] Lountos GT, Zhao XZ, Kiselev E, Tropea JE, Needle D, Pommier Y, Burke TR Jr, Waugh DS. Nucleic Acids Research, 2019, 47(19), 10134–10150. View Source
- [2] PDB Entry 6DJE. Crystal structure of Tdp1 catalytic domain in complex with compound CDS010292. RCSB PDB, 2018. View Source
